molecular formula C12H16BrNO2 B2705159 Tert-butyl 2-amino-2-(4-bromophenyl)acetate CAS No. 2248258-87-7

Tert-butyl 2-amino-2-(4-bromophenyl)acetate

Cat. No.: B2705159
CAS No.: 2248258-87-7
M. Wt: 286.169
InChI Key: MZTPJSRTMHPHFM-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-bromophenyl)acetate is a carbamate-protected amine derivative that serves as a critical building block in organic and medicinal chemistry synthesis . The compound features a tert-butyl ester and a reactive primary amino group protected by a tert-butoxycarbonyl (Boc) moiety, which enhances its stability and allows for selective deprotection under mild acidic conditions . The presence of a bromine atom at the para position of the phenyl ring makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex molecular architectures . Its primary research value lies in its role as a key synthetic precursor for the development of pharmaceutical compounds and in scaffold exploration within drug discovery programs . For instance, similar Boc-protected aminophenyl derivatives are utilized in the synthesis of novel agonists for receptors like FPR2, which are investigated for their anti-inflammatory and pro-resolving properties . The compound should be stored in a sealed container under an inert atmosphere, protected from light, and ideally in a freezer at -20°C to ensure long-term stability . This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTPJSRTMHPHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(4-bromophenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromoaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring is a primary site for nucleophilic substitution due to its electrophilic nature. This reactivity enables the synthesis of diverse derivatives via cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling

In , tert-butyl 2-amino-4-bromophenylcarbamate undergoes Suzuki coupling with cyclopentylboronic acid under Pd(0) catalysis, replacing the bromine with a cyclopentyl group. This reaction highlights the compound’s utility in forming carbon-carbon bonds, a cornerstone of modern organic synthesis.

Reaction Conditions:

ParameterDetails
CatalystPd(0)
BaseSodium carbonate
SolventTHF:H₂O (3:1)
TemperatureReflux
Reaction Time12 hours

Esterification

The compound is synthesized via esterification of 4-bromophenylacetic acid using boron trifluoride diethyl ether complex as a catalyst. This method leverages the carboxylic acid’s reactivity to form the tert-butyl ester, which enhances stability.

Boc Protection and Reduction

In , tert-butyl 4-bromo-2-nitrophenylcarbamate is reduced using hydrazine hydrate (N₂H₄·H₂O) in methanol to yield tert-butyl 2-amino-4-bromophenylcarbamate. This two-step process involves:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaH or triethylamine).

  • Reduction : Nitro group reduction to an amino group using N₂H₄·H₂O.

Key Reaction Metrics:

StepYieldPurity Method
Boc Protection57%Column chromatography
Reduction77%Crystallization

Amination and Carbamate Derivatization

The amino group in tert-butyl 2-amino-4-bromophenylcarbamate undergoes condensation with carboxylic acids using HATU/DMF in the presence of DIPEA . This reaction generates diverse carbamate analogues (e.g., tert-butyl 2-((E)-3-(4-formylphenyl)acrylamido)-4-cyclopentylphenylcarbamate), expanding the compound’s pharmacological potential.

Spectral Data (1H NMR):

CompoundKey Peaks (δ, ppm)
tert-butyl 2-amino-4-cyclopentylphenylcarbamateδ 9.60 (s, 1H), 8.03–8.01 (d, 1H)

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • IR : Absorption bands for NH (3349 cm⁻¹) and C=O (1636 cm⁻¹) groups .

  • HRMS : Molecular ion peaks (e.g., 318 M⁺ for tert-butyl 4-bromo-2-nitrophenylcarbamate) .

  • 1H NMR : Distinct signals for aromatic protons and tert-butyl groups (e.g., δ 1.38 s for tert-butyl) .

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Tert-butyl 2-amino-2-(4-bromophenyl)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile modifications that can lead to the development of new pharmaceuticals and agrochemicals. The compound can be synthesized through a variety of methods, typically involving the reaction of 4-bromophenylacetic acid derivatives with tert-butyl amines under acidic conditions. This synthetic route is crucial for producing derivatives that exhibit enhanced biological activity or altered pharmacokinetic properties.

Biological Research Applications

Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Its amino group can form hydrogen bonds with active sites on enzymes, while the bromophenyl moiety can engage in hydrophobic interactions. This property has been leveraged in research focused on inhibitors of enzymes involved in metabolic pathways, such as 11β-HSD1 and 11β-HSD2, which are relevant in the context of neoplastic diseases .

Pharmacological Potential
this compound has been evaluated for its pharmacological effects, particularly its antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines, suggesting potential therapeutic applications .

Case Study 1: Antimicrobial Activity

In a study evaluating a series of tert-butyl derivatives, including this compound, researchers found that certain modifications enhanced antimicrobial efficacy against specific bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom significantly influenced biological activity .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of human liver enzymes demonstrated that this compound derivatives could selectively inhibit 11β-HSD2 over 11β-HSD1. This selectivity is crucial for developing drugs targeting metabolic disorders without affecting other pathways .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-bromophenyl)acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

(a) Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS: 42718-20-7)
  • Molecular Formula: C₉H₁₁BrClNO₂.
  • Key Differences : The methyl ester reduces steric hindrance compared to tert-butyl, increasing reactivity in hydrolysis or nucleophilic substitution. The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions .
  • Application : Used in chiral synthesis due to its stereochemical purity (e.g., (S)-enantiomer in ).
(b) Ethyl 2-(4-bromophenyl)-2-(5-(tert-butyl)-1H-indol-3-yl)acetate
  • Molecular Formula : C₂₁H₂₁BrN₂O₂.
  • The indole moiety also enables photophysical studies .
(c) tert-Butyl 2-(4-bromophenyl)acetate (CAS: 33155-58-7)
  • Molecular Formula : C₁₂H₁₅BrO₂.
  • Key Differences: Lacks the α-amino group, reducing nucleophilicity. This makes it less versatile in amide bond formation but more stable under acidic conditions .

Variation in Aromatic Substituents

(a) tert-Butyl 2-(4-aminophenyl)acetate (CAS: 5438-70-0)
  • Molecular Formula: C₁₂H₁₇NO₂.
  • Key Differences: The 4-aminophenyl group increases electron density, enhancing participation in electrophilic aromatic substitution. Used in dye and polymer synthesis .
(b) Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
  • Molecular Formula: C₁₀H₁₄ClNO₃.
  • Key Differences : The methoxy group improves solubility in polar solvents and alters electronic effects on the aromatic ring, impacting reactivity in oxidation reactions .
(c) tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate
  • Molecular Formula: C₁₃H₁₇NO₄.
  • Key Differences : The nitro group is a strong electron-withdrawing substituent, directing electrophilic attacks to meta positions. This compound is used in explosives research .

Functional Group Modifications

(a) tert-Butyl N-(4-acetyl-2-bromophenyl)carbamate (CAS: 885269-93-2)
  • Molecular Formula: C₁₃H₁₅BrNO₃.
  • Key Differences : The carbamate group replaces the acetate, providing a protected amine. This enhances stability in basic conditions, ideal for stepwise synthesis .
(b) tert-Butyl 2-(4-Bromo-1H-pyrazol-1-yl)acetate (CAS: MFCD13193178)
  • Molecular Formula : C₉H₁₂BrN₂O₂.
  • Key Differences : The pyrazole ring introduces hydrogen-bonding capability, useful in coordination chemistry and metal-organic frameworks .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
Tert-butyl 2-amino-2-(4-bromophenyl)acetate C₁₂H₁₅BrNO₂ 290.16 α-amino, 4-Br, tert-butyl Glucagon receptor antagonists
Methyl 2-amino-2-(4-bromophenyl)acetate HCl C₉H₁₁BrClNO₂ 280.55 α-amino, 4-Br, methyl Chiral intermediates
tert-Butyl 2-(4-aminophenyl)acetate C₁₂H₁₇NO₂ 223.27 4-NH₂, tert-butyl Dye synthesis
tert-Butyl 2-(4-bromophenyl)acetate C₁₂H₁₅BrO₂ 271.15 4-Br, tert-butyl Cross-coupling precursors

Research Findings and Trends

  • Reactivity: The α-amino group in the target compound enables facile amide bond formation, distinguishing it from non-amino analogs like tert-butyl 2-(4-bromophenyl)acetate .
  • Biological Activity : Bromine substituents enhance binding to hydrophobic pockets in proteins, as seen in glucagon receptor antagonists .
  • Synthetic Utility : tert-Butyl esters are preferred over methyl/ethyl analogs in solid-phase peptide synthesis due to their stability under basic conditions .

Biological Activity

Tert-butyl 2-amino-2-(4-bromophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group attached to an amino acid structure with a 4-bromophenyl substituent. This configuration is believed to influence its interaction with biological targets, particularly enzymes and receptors.

The compound's mechanism of action is primarily attributed to its structural similarity to biologically active molecules. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the bromophenyl group may engage in hydrophobic interactions, modulating the activity of these targets.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, notably those involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in steroid metabolism. The compound demonstrated selective inhibition against 11β-HSD1 and 11β-HSD2, indicating its potential therapeutic applications in conditions such as obesity and metabolic syndrome .

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the structure have led to increased potency against tumor cell proliferation. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell growth, with some derivatives showing IC50 values in the low micromolar range .

Study on Enzyme Inhibition

A study focusing on the inhibition of 11β-HSD1 found that tert-butyl derivatives exhibited varying degrees of selectivity and potency. The best-performing compound showed an IC50 value significantly lower than other tested compounds, suggesting its potential as a lead compound for further development in treating metabolic disorders .

CompoundIC50 (µM)Selectivity Ratio (11β-HSD1:11β-HSD2)
A0.073:1
B0.185:1
C0.462:1

Anticancer Efficacy

In another investigation, derivatives of this compound were synthesized and screened for anticancer activity. The results indicated that certain modifications enhanced their efficacy against specific cancer cell lines, with some compounds achieving over 50% inhibition at concentrations below 10 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-amino-2-(4-bromophenyl)acetate, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via a multi-step sequence involving bromophenyl acetic acid derivatives. A common approach includes:

Amination : Reacting 4-bromophenylacetic acid with tert-butyl carbamate under peptide coupling conditions (e.g., EDCI/HOBt) to introduce the amino group .

Protection : Using tert-butoxycarbonyl (Boc) groups to protect the amine, followed by esterification .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR :
  • ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and aromatic protons (4-bromophenyl) as a doublet near δ 7.3–7.6 ppm .
  • ¹³C NMR : The carbonyl (C=O) signal appears at ~170 ppm, while the quaternary carbon of the tert-butyl group resonates at ~80 ppm .
  • IR : Stretch frequencies for N-H (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) confirm functional groups .

Q. How should this compound be stored to ensure stability?

  • Storage : Seal in a dry container under inert gas (N₂/Ar) at room temperature. Avoid exposure to moisture or acids, as the Boc group is labile under acidic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Procedure : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Sample Preparation : Crystallize the compound from a dichloromethane/hexane mixture .
  • Analysis : The 4-bromophenyl ring typically shows a planar geometry, while the tert-butyl group adopts a staggered conformation to minimize steric hindrance .
    • Data Interpretation : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with computational models (DFT) to validate structural assignments .

Q. What strategies address contradictory NMR and mass spectrometry (MS) data for this compound?

  • Case Study : If MS shows an unexpected molecular ion peak (e.g., [M+2]⁺ due to bromine isotopes), cross-validate with high-resolution MS (HRMS) to confirm the molecular formula .
  • Isomerism : If NMR signals suggest multiple conformers, variable-temperature NMR (VT-NMR) can distinguish dynamic rotational isomers .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream transformations?

  • Impact : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, making the compound stable during coupling reactions. However, it can complicate deprotection steps (e.g., requiring strong acids like TFA) .
  • Mitigation : Use mild acidic conditions (e.g., HCl in dioxane) to selectively remove the Boc group without cleaving the ester .

Q. What analytical workflows are recommended for detecting decomposition products?

  • Workflow :

LC-MS : Monitor for peaks corresponding to tert-butyl alcohol (m/z 75) or 4-bromophenylacetic acid (m/z 229) .

TGA/DSC : Thermal gravimetric analysis identifies decomposition onset temperatures (>150°C under nitrogen) .

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